Quinazolin-6-yl-acetic acid hydrazide

Regioisomerism Medicinal Chemistry Structure-Activity Relationship

Quinazolin-6-yl-acetic acid hydrazide (CAS 943541-50-2; molecular formula C10H10N4O; MW 202.21 g/mol; SMILES: NNC(=O)Cc1ccc2ncncc2c1) is a quinazoline-based acetohydrazide building block wherein the hydrazide moiety is attached via a methylene linker at the 6-position of the quinazoline ring. This 6-substituted regioisomer is structurally distinct from the far more commonly investigated 4-substituted quinazoline acetohydrazides and 3(4H)-quinazolinone acetohydrazides, and is primarily sourced as a synthetic intermediate at ≥95% purity for medicinal chemistry derivatization programs.

Molecular Formula C10H10N4O
Molecular Weight 202.21 g/mol
Cat. No. B8529117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinazolin-6-yl-acetic acid hydrazide
Molecular FormulaC10H10N4O
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC2=NC=NC=C2C=C1CC(=O)NN
InChIInChI=1S/C10H10N4O/c11-14-10(15)4-7-1-2-9-8(3-7)5-12-6-13-9/h1-3,5-6H,4,11H2,(H,14,15)
InChIKeyZHADJPXWTUFICG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinazolin-6-yl-acetic acid hydrazide – CAS 943541-50-2 Procurement-Grade Overview for Medicinal Chemistry Sourcing


Quinazolin-6-yl-acetic acid hydrazide (CAS 943541-50-2; molecular formula C10H10N4O; MW 202.21 g/mol; SMILES: NNC(=O)Cc1ccc2ncncc2c1) is a quinazoline-based acetohydrazide building block wherein the hydrazide moiety is attached via a methylene linker at the 6-position of the quinazoline ring . This 6-substituted regioisomer is structurally distinct from the far more commonly investigated 4-substituted quinazoline acetohydrazides and 3(4H)-quinazolinone acetohydrazides, and is primarily sourced as a synthetic intermediate at ≥95% purity for medicinal chemistry derivatization programs . The compound is catalogued under the synonym 6-Quinazolineacetic acid, hydrazide .

Why Generic Quinazoline Acetohydrazide Substitution Fails: Regioisomeric and Scaffold-Specific Differentiation of Quinazolin-6-yl-acetic acid hydrazide


Quinazoline acetohydrazides are not interchangeable commodity chemicals; the position of the hydrazide-bearing side chain on the quinazoline nucleus is a critical determinant of both synthetic downstream compatibility and biological target engagement. The 6-yl regioisomer (the target compound) places the acetohydrazide at the 6-position of the bicyclic ring, whereas the more extensively studied 4-yl and 4-oxo-3(4H)-yl analogs position the hydrazide at electronically and sterically distinct loci. These regioisomeric differences directly affect the vectors available for subsequent hydrazone condensation, metal coordination geometry, and the three-dimensional presentation of pharmacophoric elements to biological targets [1][2]. A user procuring a generic 'quinazoline acetohydrazide' without verifying the substitution position risks obtaining a compound with entirely different reactivity, solubility, and biological profile from that required for their SAR or library synthesis program.

Quinazolin-6-yl-acetic acid hydrazide – Quantitative Differentiation Evidence vs. Closest Structural Analogs


Regioisomeric Differentiation: 6-yl vs. 4-yl Acetohydrazide Attachment on the Quinazoline Core

Quinazolin-6-yl-acetic acid hydrazide (MW 202.21, C10H10N4O) is the 6-position regioisomer of the quinazoline acetohydrazide scaffold. Its closest catalogued analog, N'-(4-quinazolinyl)acetohydrazide (same MW 202.21, identical formula C10H10N4O), bears the hydrazide directly on the pyrimidine ring nitrogen at position 4 rather than at the 6-position benzenoid carbon via a methylene spacer [1]. The 4-yl analog compound IXa (N'-benzylidene-2-((2-(furan-2-yl)quinazolin-4-yl)oxy)acetohydrazide) exhibits IC50 values of 16.70 µM against MCF-7 breast cancer cells and 12.54 µM against HCT-116 colon cancer cells [2]. No corresponding cell-based data exist for the 6-yl regioisomer, constituting a data gap that prevents direct potency comparison but simultaneously defines the 6-yl compound as a distinct and underexplored chemical space for SAR expansion [3].

Regioisomerism Medicinal Chemistry Structure-Activity Relationship

Scaffold Differentiation: Quinazoline vs. Quinoxaline Aza-Heterocycle Core in 6-yl Acetic Acid Hydrazides

The target compound features a quinazoline core (1,3-diazanaphthalene; fused benzene-pyrimidine), whereas its closest commercially catalogued analog carries a quinoxaline core (1,4-diazanaphthalene; fused benzene-pyrazine). The quinoxaline analog (quinoxalin-6-yl-acetic acid hydrazide, CAS 473932-16-0) has been synthesized and characterized by 1H NMR (400 MHz, DMSO-d6): δ 9.77 (bs, 1H), 9.35 (m, 2H), 8.46 (d, 1H, J=8.8 Hz), 8.39 (m, 1H), 8.19 (dd, 1H, J=2.0, 8.8 Hz), 4.68 (bs, 2H), 4.07 (s, 2H), confirming the hydrazide functionality [1]. The quinazoline scaffold differs electronically from quinoxaline due to the 1,3- vs. 1,4-diazine arrangement, altering hydrogen-bond acceptor capacity, dipole moment, and π-stacking geometry. Neither compound has published biological IC50 data, defining both as underexplored but synthetically distinct starting points [2].

Heterocyclic Chemistry Scaffold Hopping Physicochemical Properties

Class-Level Anticancer Potency of Quinazolinone Acetohydrazide Scaffolds: Benchmarking Against Erlotinib and Doxorubicin

While Quinazolin-6-yl-acetic acid hydrazide itself lacks published cellular IC50 data, structurally related quinazolinone-acetohydrazide scaffolds provide class-level evidence for the potential of this chemotype. In a 2025 study, two series of quinazolinone-acetohydrazides (3a-i and 7a-i) were evaluated across HepG-2, MCF-7, and HCT-116 cancer cell lines alongside erlotinib and doxorubicin as reference drugs [1]. Derivatives 3i and 7f exhibited IC50 values of 1.66 µM and 1.67 µM against HepG-2, demonstrating approximately 2-fold greater potency than erlotinib (IC50 = 2.85 µM) and doxorubicin (IC50 = 4.25 µM). Compound 7i showed IC50 of 3.25 µM against MCF-7 (vs. erlotinib 3.56 µM and doxorubicin 5.38 µM) and 1.20 µM against HCT-116 (vs. erlotinib 3.05 µM and doxorubicin 5.70 µM). Importantly, the derivatives significantly inhibited EGFR, EGFR-L858R, and EGFR-T790M mutants compared with erlotinib, and compound 7f increased Bax and Bcl-2 levels by 1.9- and 1.3-fold, respectively, relative to erlotinib [1].

EGFR Inhibition Anticancer Activity Kinase Inhibitor

Class-Level MAO-A Inhibitory Activity of Quinazolinone Acetohydrazides: Selectivity Index Comparison with Clorgyline

Quinazolinone acetohydrazides have demonstrated potent and highly selective MAO-A inhibitory activity. Compound 15 (2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)acetohydrazide) showed MAO-A IC50 of 2.1 × 10⁻⁹ M, comparable to the standard clorgyline (IC50 = 2.9 × 10⁻⁹ M), with a selectivity index (SI = 39524) superior to clorgyline (SI = 33793) [1]. Two additional quinazolinone acetohydrazides in the same series (compounds 7 and 10) also showed MAO-A IC50 values in the low nanomolar range (3.6 × 10⁻⁹ M and 2.8 × 10⁻⁹ M, respectively) [1]. The acetohydrazide group at the quinazolinone N3 position was essential for this activity profile. The 6-yl acetic acid hydrazide variant has not been evaluated for MAO inhibition, but its structural divergence (6-position benzenoid attachment vs. N3 acetohydrazide in the quinazolinone series) offers a distinct scaffold for selectivity profiling [2].

Monoamine Oxidase Inhibition Selectivity Neurological Disorders

Hydrazide Functional Group as a Synthetic Handle: Derivatization Advantage Over Carboxylic Acid and Ester Precursors

The terminal hydrazide group (-CONHNH2) of Quinazolin-6-yl-acetic acid hydrazide enables direct condensation with aldehydes and ketones to form hydrazone derivatives, a synthetic transformation unavailable to the corresponding carboxylic acid (Quinazolin-6-yl-acetic acid, CAS not specified; MW 188.18, C10H8N2O2) or methyl/ethyl ester precursors . In the quinoxaline analog series, this conversion proceeded quantitatively: quinoxalin-6-yl-acetic acid methyl ester (0.013 g) was treated with hydrazine in methanol at room temperature overnight to yield the hydrazide (0.019 g) [1]. The resulting hydrazide is a direct precursor to hydrazone-linked compound libraries, Schiff base metal complexes, and heterocyclic derivatives (1,3,4-oxadiazoles, pyrazoles). This contrasts with the acid form, which requires activation (e.g., via acid chloride or coupling reagent) for amide bond formation, adding a synthetic step [2].

Synthetic Chemistry Hydrazone Formation Library Synthesis

Molecular Property Differentiation from Oxidized and Halogenated Quinazoline Acetohydrazide Analogs

Quinazolin-6-yl-acetic acid hydrazide (C10H10N4O, MW 202.21) differs from oxidized and halogenated analogs in molecular properties relevant to permeability, solubility, and metabolic stability predictions. The 4-oxo-3(4H)-yl analog (CAS 67067-01-0, C10H10N4O2, MW 218.21) incorporates an additional oxygen at the 4-position, increasing hydrogen-bond acceptor count and polarity . The 6-chloro-2-methyl-4-oxo analog (CAS 40889-46-1, C11H11ClN4O2, MW 266.68) adds both chlorine and methyl substituents, increasing lipophilicity (predicted LogP) and MW by ~32% relative to the target compound. The 6,8-dichloro-2-methyl-4-oxo variant (MW 301.13) and 6,8-dibromo analog (MW 389.92) further diverge in halogen-dependent properties, while the 6-bromo-2-methyl-4-oxo analog introduces a single bromine with additional MW burden [1]. The unsubstituted target compound provides a minimal, unadorned scaffold with the lowest MW in this analog series, maximizing room for subsequent functionalization while minimizing baseline lipophilicity and potential off-target binding promiscuity [2].

Physicochemical Properties Drug-Likeness Structural Comparison

Quinazolin-6-yl-acetic acid hydrazide – Evidence-Backed Application Scenarios for Research Procurement


SAR Exploration of Quinazoline 6-Position Substitution for EGFR Kinase Inhibitor Programs

The 6-yl attachment point of the acetohydrazide on the quinazoline core defines a regioisomeric space that is structurally distinct from the more extensively explored 4-anilinoquinazoline EGFR inhibitor pharmacophore. With class-level evidence showing that quinazolinone-acetohydrazide derivatives can achieve 2-fold greater potency than erlotinib against HepG-2 cells (IC50 1.66–1.67 µM vs. 2.85 µM) and inhibit EGFR mutants including T790M and L858R [1], the 6-yl acetic acid hydrazide provides a synthetically tractable entry point for installing diverse hydrazone-based side chains at the 6-position. This vector is complementary to the 4-position substitution that dominates approved quinazoline-based EGFR inhibitors, potentially enabling access to allosteric sites or overcoming resistance mutations through altered binding geometry.

Hydrazone-Focused Compound Library Synthesis Using Pre-Formed Hydrazide Building Block

The terminal hydrazide functionality eliminates the need for in situ activation or hydrazinolysis of ester precursors, enabling direct one-step condensation with structurally diverse aldehydes and ketones. This synthetic efficiency is evidenced by the analogous quinoxaline-6-yl-acetic acid hydrazide synthesis, where the methyl ester was quantitatively converted to the hydrazide by overnight treatment with hydrazine in methanol [2]. The resulting hydrazide product can serve as the central building block for generating hydrazone, acylhydrazone, 1,3,4-oxadiazole, and pyrazole libraries, each representing distinct chemotypes with documented biological activity in the quinazoline class [1][3].

Monoamine Oxidase Inhibitor Scaffold Diversification with Altered Ring Attachment Geometry

The quinazolinone acetohydrazide class has produced MAO-A inhibitors with potency comparable to clorgyline (IC50 = 2.1 × 10⁻⁹ M) and superior selectivity (SI = 39524 vs. 33793 for clorgyline) [3]. The 6-yl acetic acid hydrazide differs from these N3-substituted quinazolinone acetohydrazides by moving the hydrazide-bearing side chain from the N3 position of the pyrimidinone ring to the C6 position of the benzenoid ring. This altered attachment geometry may shift MAO-A vs. MAO-B selectivity profiles and mitigate potential metabolism at the lactam moiety, offering a differentiated starting point for CNS-penetrant MAO inhibitor design.

Minimal-Structure Lead Optimization with Favorable Physicochemical Starting Point

At MW 202.21 with no halogen atoms and an unsubstituted quinazoline core, the target compound represents the lowest-MW entry in the quinazoline acetohydrazide analog series, being 7.9% lighter than the 4-oxo analog (MW 218.21) and 24–48% lighter than chlorinated/brominated variants (MW 266–390) [4]. This minimal scaffold leaves substantial room for property-guided optimization—introducing substituents for potency while staying within lead-like physicochemical space (MW < 350, cLogP < 3)—making it an attractive starting point for fragment-based or structure-guided design campaigns where MW and lipophilicity budgets are constrained by downstream ADMET considerations [5].

Quote Request

Request a Quote for Quinazolin-6-yl-acetic acid hydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.